molecular formula C12H24O2 B2401458 3-(3-Propoxycyclohexyl)propan-1-ol CAS No. 1823029-18-0

3-(3-Propoxycyclohexyl)propan-1-ol

Cat. No.: B2401458
CAS No.: 1823029-18-0
M. Wt: 200.322
InChI Key: KNCACCCFPLJHEI-UHFFFAOYSA-N
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Description

3-(3-Propoxycyclohexyl)propan-1-ol is an organic compound with the molecular formula C12H24O2 It is a cyclohexane derivative with a propoxy group attached to the cyclohexane ring and a propanol group attached to the propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Propoxycyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanol with propylene oxide in the presence of a base catalyst to form this compound. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as potassium hydroxide or sodium hydroxide is common in these processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Propoxycyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Thionyl chloride in the presence of pyridine at 0-5°C.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-(3-Propoxycyclohexyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Propoxycyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloropropoxy)propan-1-ol
  • 3-(Cyclohexyloxy)propan-1-ol
  • 3-(3-Butoxycyclohexyl)propan-1-ol

Comparison

3-(3-Propoxycyclohexyl)propan-1-ol is unique due to its specific propoxy group attached to the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-propoxycyclohexyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-9-14-12-7-3-5-11(10-12)6-4-8-13/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCACCCFPLJHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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